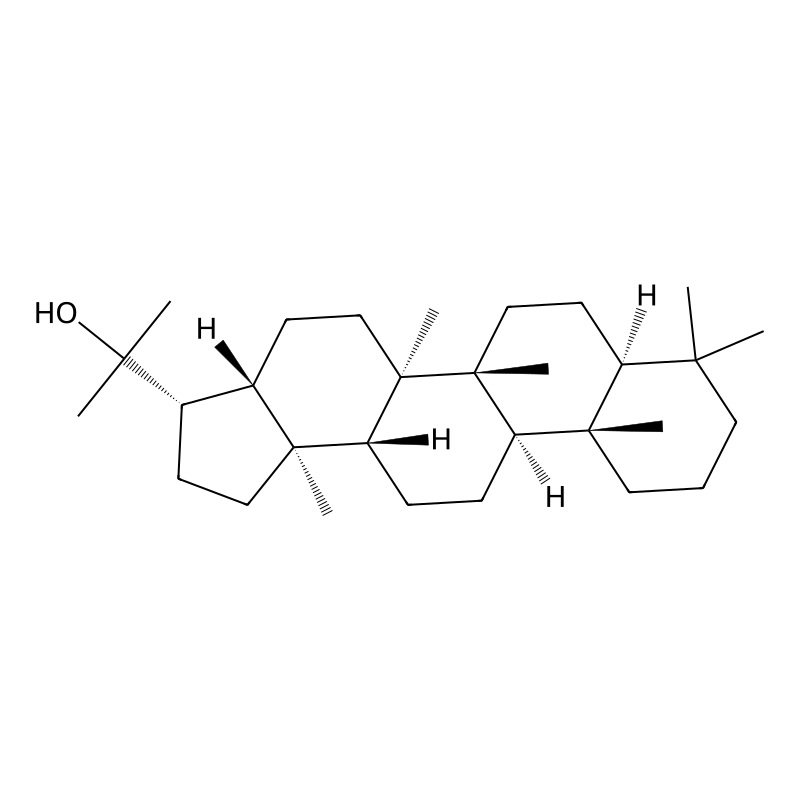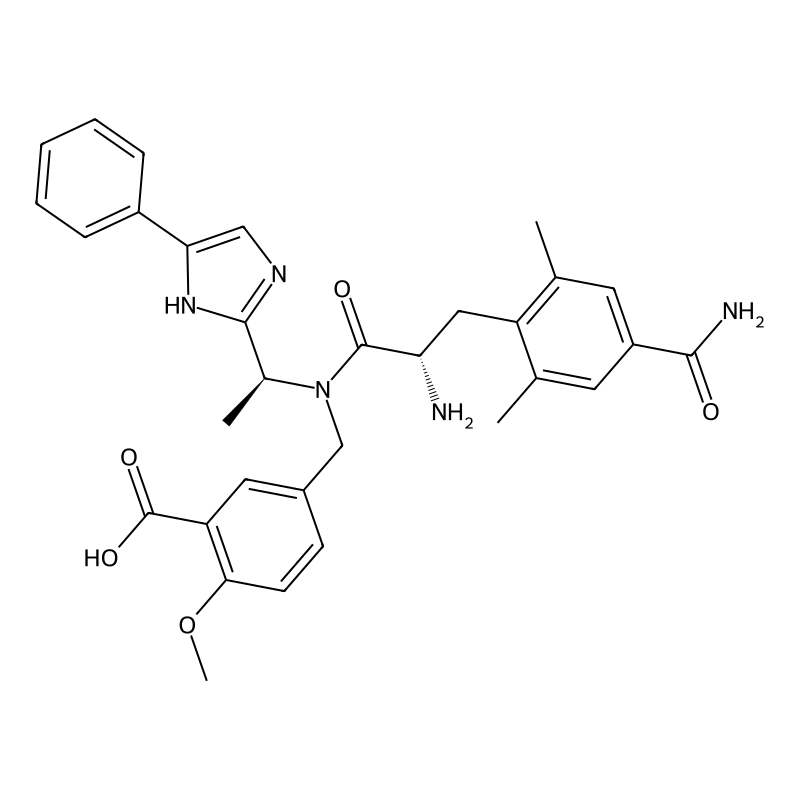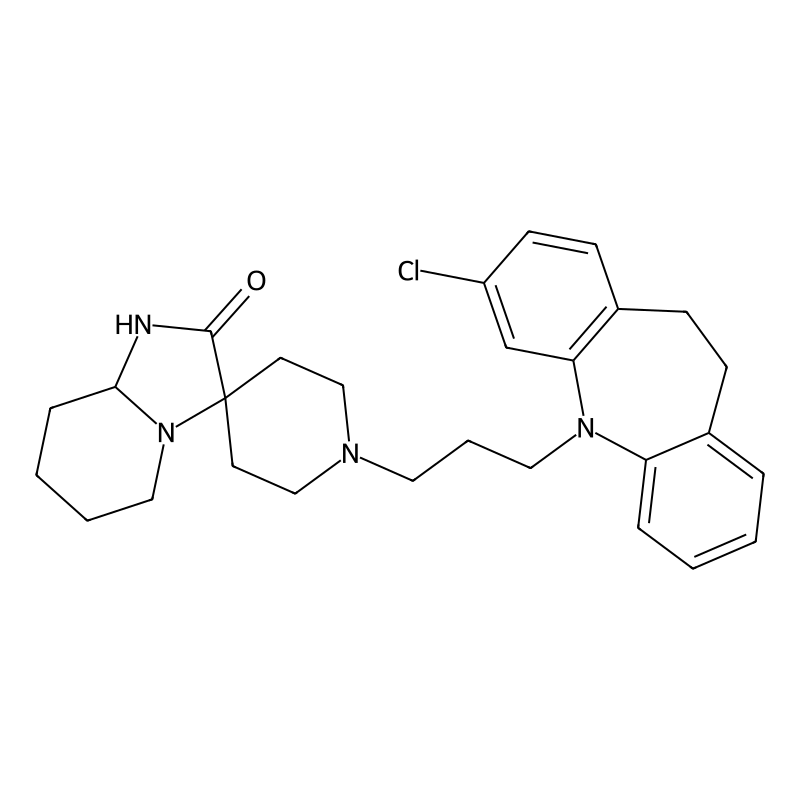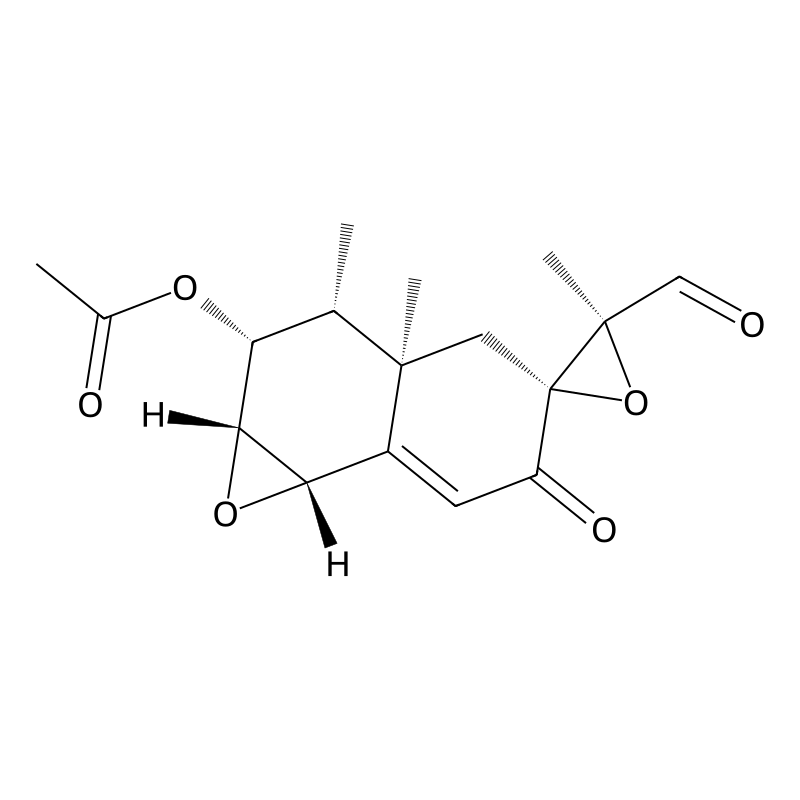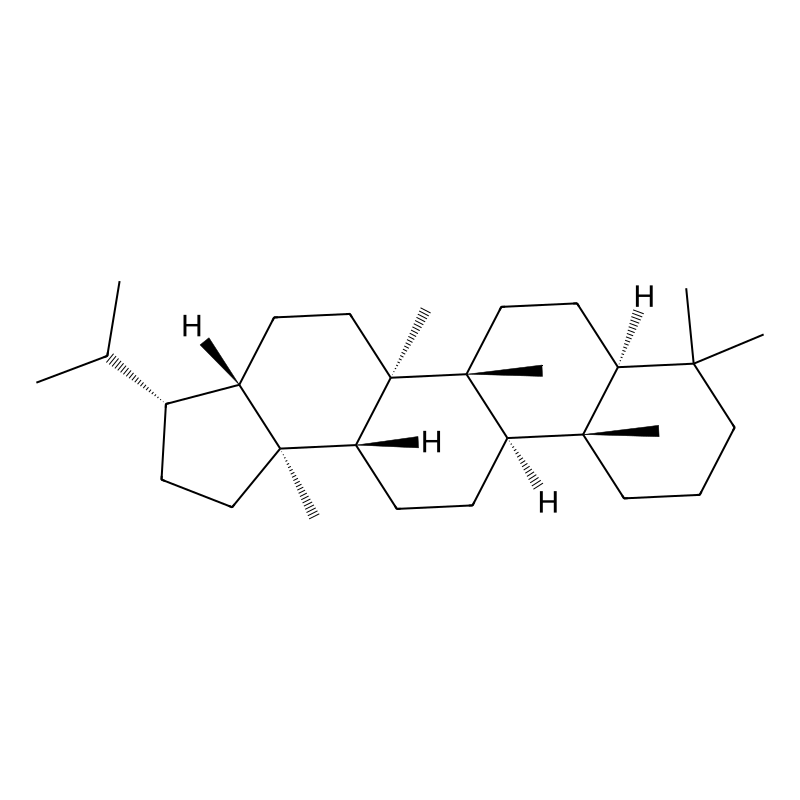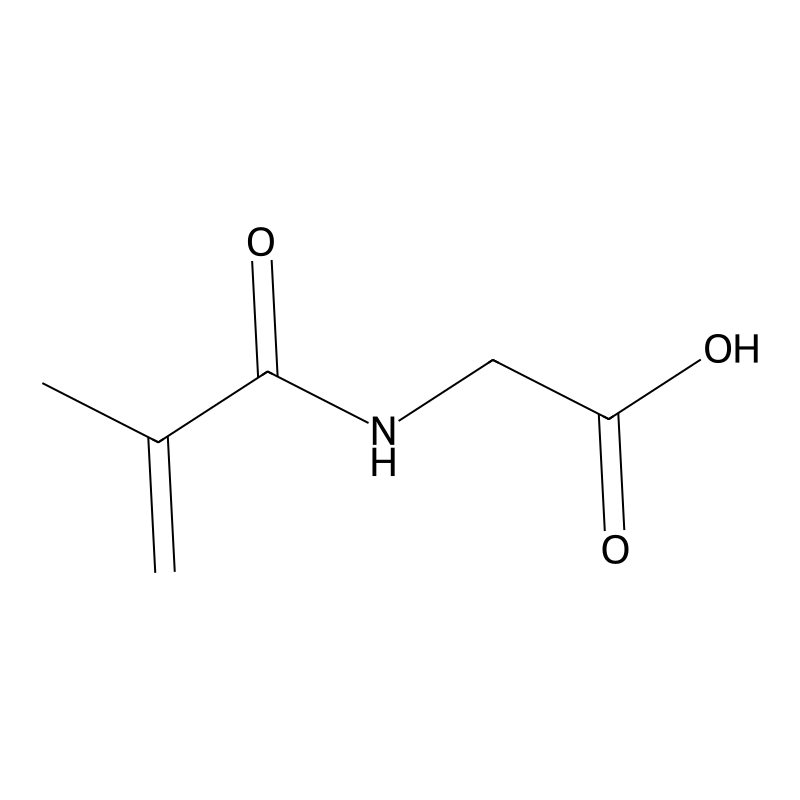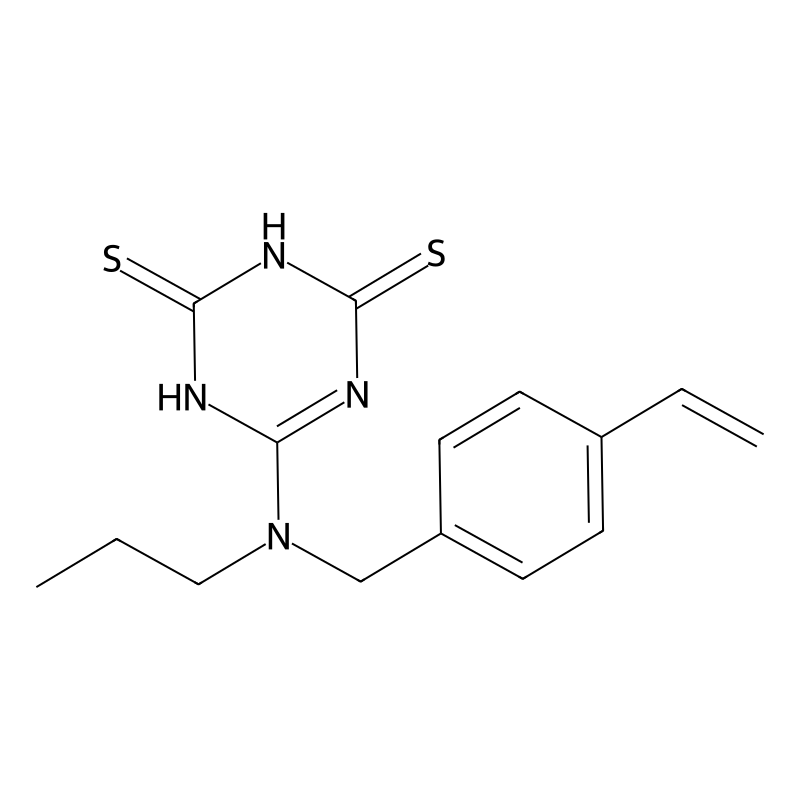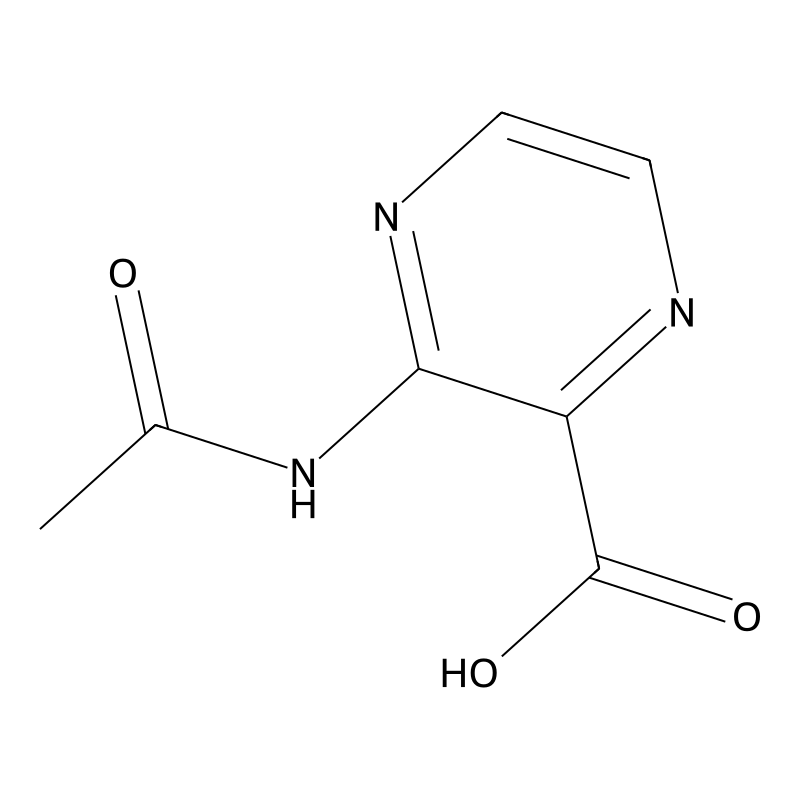Lithium Diphenylphosphanide
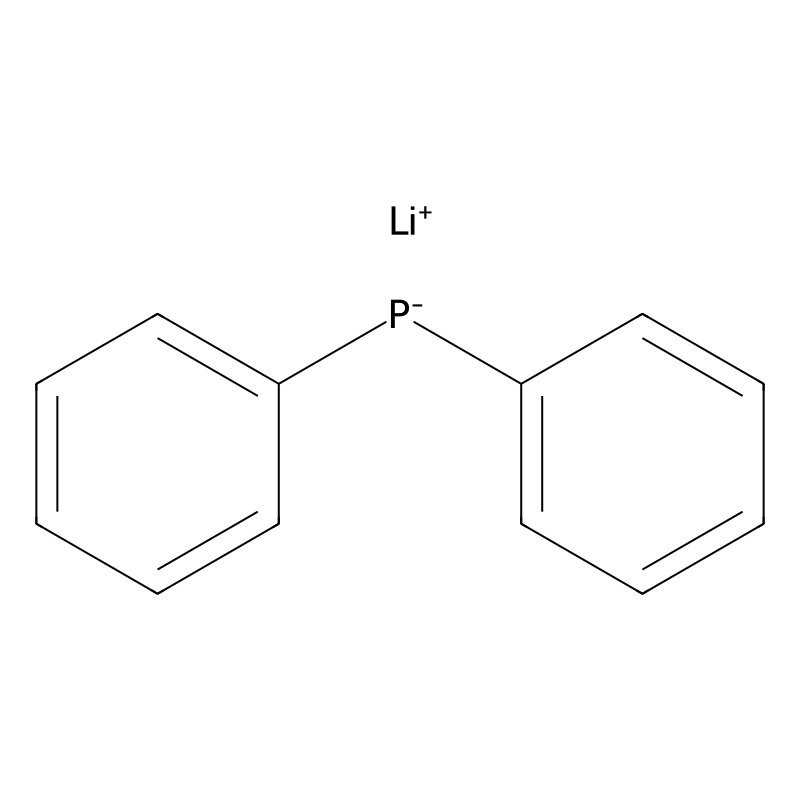
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalysis in Cu-Free Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions
Specific Scientific Field: Transition metal coordination chemistry and catalysis.
Summary: LiPPh₂ has been studied for its complexation behavior with palladium(II) and platinum(II). These complexes exhibit catalytic activity in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions.
Experimental Procedures:Preparation of Diphenylphosphino Compounds
Specific Scientific Field: Organophosphorus chemistry.
Summary: LiPPh₂ serves as a precursor for the synthesis of diphenylphosphino compounds.
Experimental Procedures:Lithium Diphenylphosphanide is an organophosphorus compound with the chemical formula . This compound consists of a lithium ion coordinated to a diphenylphosphide anion, which is characterized by a phosphorus atom bonded to two phenyl groups. It is notable for its use in various
LiPh₂ is a hazardous compound due to the following reasons:
- Air and Moisture Sensitivity: Exposure to air or moisture releases flammable and toxic phosphine gas (PH₃) [].
- Flammability: LiPh₂ can ignite spontaneously upon contact with air.
- Toxicity: LiPh₂ is suspected to be harmful if inhaled or ingested.
Safety Precautions
LiPh₂ should be handled under inert atmosphere conditions using Schlenk line techniques. Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when working with this compound [].
- P-Arylation of Aryl Halides: It reacts with aryl halides to form arylphosphines, facilitated by potassium hydroxide as a promoter. This reaction is crucial for synthesizing complex organic molecules .
- Cleavage Reactions: The compound can undergo cleavage reactions, where lithium facilitates the breaking of phosphorus-carbon bonds in tertiary phosphines, leading to the formation of various phosphine derivatives .
- Reactions with Monosilacyclobutanes: Lithium Diphenylphosphanide can add to monosilacyclobutanes, resulting in the formation of silicon-phosphorus and carbon-lithium bonds, which can further polymerize .
Lithium Diphenylphosphanide can be synthesized through several methods:
- Direct Reaction: The most common method involves reacting lithium metal with diphenylphosphine in anhydrous conditions. This reaction typically occurs in solvents like tetrahydrofuran or diethyl ether .
- Trapping Reactions: It can also be synthesized by trapping it during reactions with electrophiles such as iodobenzene, leading to the formation of triphenylphosphine as a by-product .
Lithium Diphenylphosphanide has a variety of applications:
- Ligand in Coordination Chemistry: It serves as a ligand in various metal complexes, enhancing catalytic activities in organic synthesis.
- Nucleophilic Agent: The compound is utilized for removing hydroxyl groups from organic and inorganic substrates, facilitating transformations in synthetic pathways .
- Synthesis of Phosphorus Compounds: It is involved in the synthesis of more complex phosphorus-containing compounds, contributing to materials science and pharmaceuticals.
Interaction studies involving Lithium Diphenylphosphanide primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have shown its ability to react with different electrophiles and participate in various coupling reactions, which are essential for developing new materials and compounds .
Lithium Diphenylphosphanide shares similarities with several other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| Diphenylphosphine | Acts as a reducing agent; less nucleophilic than Lithium Diphenylphosphanide. | |
| Triphenylphosphine | More stable; used extensively as a ligand but lacks lithium's nucleophilicity. | |
| Lithium Phosphide | Exhibits ionic properties; less versatile in organic synthesis compared to Lithium Diphenylphosphanide. | |
| Diphenylarsine | Similar reactivity but involves arsenic instead of phosphorus; used in similar coupling reactions. |
Lithium Diphenylphosphanide stands out due to its unique reactivity profile and its role as a source of nucleophilic phosphorus, making it valuable in various synthetic applications that other similar compounds may not fulfill as effectively.
Reductive Cleavage of Chlorodiphenylphosphine
The most established method for synthesizing lithium diphenylphosphanide involves the reduction of chlorodiphenylphosphine ($$ \text{Ph}2\text{PCl} $$) with alkali metals. In tetrahydrofuran (THF), lithium metal reacts with $$ \text{Ph}2\text{PCl} $$ to yield lithium diphenylphosphanide ($$ \text{LiPPh}2 $$) and lithium chloride:
$$
\text{Ph}2\text{PCl} + 2\text{Li} \rightarrow \text{LiPPh}_2 + \text{LiCl} \quad
$$
This reaction proceeds efficiently in THF due to its ability to solubilize lithium and stabilize the phosphanide intermediate through oxygen coordination. Alternative alkali metals, such as sodium or potassium, follow similar pathways but require higher temperatures or prolonged reaction times.
Triphenylphosphine Reduction Pathways
Lithium diphenylphosphanide can also be synthesized via the reduction of triphenylphosphine ($$ \text{PPh}3 $$) with excess lithium metal. This reaction produces $$ \text{LiPPh}2 $$ alongside lithium phenyl ($$ \text{LiPh} $$):
$$
\text{PPh}3 + 2\text{Li} \rightarrow \text{LiPPh}2 + \text{LiPh} \quad
$$
The use of THF as a solvent is critical to prevent aggregation of the phosphanide species and ensure high yields.
Tetraphenyldiphosphine Disproportionation Reactions
Disproportionation of tetraphenyldiphosphine ($$ \text{Ph}2\text{P-PPh}2 $$) with lithium metal provides another route to $$ \text{LiPPh}2 $$:
$$
\text{Ph}2\text{P-PPh}2 + 2\text{Li} \rightarrow 2\text{LiPPh}2 \quad
$$
This method avoids the use of chlorinated precursors but requires strict stoichiometric control to minimize side reactions.
Deprotonation Strategies for Diphenylphosphine Precursors
Deprotonation of diphenylphosphine ($$ \text{Ph}2\text{PH} $$) with strong bases, such as *n*-butyllithium ($$ \text{n-BuLi} $$), offers a direct route to $$ \text{LiPPh}2 $$:
$$
\text{Ph}2\text{PH} + \text{n-BuLi} \rightarrow \text{LiPPh}2 + \text{n-BuH} \quad
$$
This method is highly efficient in THF, where the solvent stabilizes the lithium ion and prevents protonation back to $$ \text{Ph}_2\text{PH} $$.
Solvent-Dependent Synthesis Protocols
Tetrahydrofuran vs. Diethyl Ether Coordination Effects
The choice of solvent significantly impacts the reaction efficiency and product stability. THF’s strong Lewis basicity enables effective coordination to lithium, stabilizing $$ \text{LiPPh}_2 $$ and preventing aggregation. In contrast, diethyl ether’s weaker coordination often results in incomplete reactions or side products due to inadequate stabilization of the phosphanide.
| Solvent | Coordination Strength | Reaction Outcome | Key References |
|---|---|---|---|
| Tetrahydrofuran (THF) | Strong | High yield, stable $$ \text{LiPPh}_2 $$ | |
| Diethyl Ether | Weak | Low yield, side reactions |
Role of Lewis Base Additives in Stabilization
Lewis base additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or crown ethers, enhance stability by sequestering lithium ions. For example, 12-crown-4 forms a stable complex with $$ \text{Li}^+ $$, reducing aggregation and improving phosphanide solubility. These additives are particularly useful in polar solvents like THF, where they modulate reactivity pathways.
Modern Advancements in Stoichiometric Control
Recent developments focus on precision stoichiometry to minimize byproducts. Encapsulation of lithium ions with crown ethers (e.g., 12-crown-4) ensures 1:1 metal-to-phosphanide ratios, enhancing reproducibility. Additionally, solvent selection (e.g., toluene vs. THF) allows fine-tuning of reaction equilibria, as demonstrated in titanium-phosphanide complexes where toluene favors autoredox pathways. Advanced metathesis protocols using beryllium or cadmium intermediates further suppress dismutation, enabling high-purity $$ \text{LiPPh}_2 $$ synthesis.
Crystallographic Studies of Aggregation States
Contact Ion Pair vs. Solvent-Separated Ion Pair Configurations
Lithium diphenylphosphanide exhibits remarkable structural diversity depending on the coordination environment and solvation conditions, forming distinct aggregation states that range from contact ion pairs to completely solvent-separated configurations [3]. The compound demonstrates a fundamental dichotomy between contact ion pair arrangements, where the lithium cation maintains direct coordination to the phosphanide anion, and solvent-separated ion pair configurations, where intervening solvent molecules completely isolate the ionic components [8].
X-ray crystallographic studies have revealed that the pentamethyldiethylenetriamine adduct of lithium diphenylphosphanide crystallizes as a monomeric contact ion pair, designated as (Me₂NCH₂CH₂)₂NMe₂ · LiPPh₂, where the lithium center maintains direct coordination to the diphenylphosphanide moiety [3]. In this configuration, the phosphorus atom adopts a pyramidal coordination geometry, with the lithium-phosphorus interaction representing a genuine contact ion pair arrangement [3]. This structural motif contrasts sharply with the tetramethylethylenediamine adduct, which crystallizes as dimeric units (Me₂NCH₂CH₂NMe₂ · LiPPh₂)₂, featuring bridging diphenylphosphanide units that connect two lithium centers through distorted tetrahedral phosphorus coordination environments [3].
The formation of solvent-separated ion pairs becomes particularly evident when lithium diphenylphosphanide is complexed with crown ethers, most notably 12-crown-4, which generates the discrete ionic species [Li(12-crown-4)₂][Ph₂P] [8]. In this configuration, the lithium cation becomes completely encapsulated by the crown ether ligands, eliminating any direct lithium-phosphorus contact and resulting in a true solvent-separated ion pair arrangement [8]. This structural transformation demonstrates the profound influence of chelating ligands on the aggregation behavior of lithium diphenylphosphanide complexes [8].
The transition between contact and solvent-separated ion pair configurations depends critically on the donor strength and denticity of coordinating ligands [11]. Hexadentate donors such as pentamethyldiethylenetriamine promote solvent-separated structures, while bidentate donors like tetramethylethylenediamine favor contact ion pair arrangements with varying degrees of aggregation [11]. Monodentate oxygen-based donors such as tetrahydrofuran and diethyl ether are insufficient to disrupt the inherent polymeric lithium-phosphorus connectivity, resulting in extended chain structures that maintain contact ion pair characteristics [11].
Lithium-Phosphorus Bond Distance Variations
The lithium-phosphorus bond distances in lithium diphenylphosphanide complexes exhibit systematic variations that correlate directly with the aggregation state and coordination environment of the lithium center [3] [11]. In monomeric contact ion pair configurations, such as the pentamethyldiethylenetriamine adduct, the lithium-phosphorus bond distance measures 2.567(6) Å, representing a terminal coordination mode where the phosphorus atom functions as a monodentate ligand to a four-coordinate lithium center [3].
Dimeric aggregation states demonstrate slightly elongated lithium-phosphorus bond distances, with the tetramethylethylenediamine adduct exhibiting mean lithium-phosphorus distances of 2.61 Å [3]. This elongation reflects the bridging coordination mode of the phosphanide ligands, where each phosphorus atom coordinates to two lithium centers simultaneously, necessitating geometric compromises that result in longer bond distances compared to terminal coordination modes [3]. The planar (LiP)₂ rings in these dimeric structures adopt roughly square-shaped geometries with mean PLiP angles of 91°, indicating significant deviation from ideal tetrahedral coordination around the lithium centers [3].
Polymeric lithium diphenylphosphanide structures, stabilized by weaker donor solvents such as tetrahydrofuran and diethyl ether, exhibit lithium-phosphorus bond distances ranging from 2.5 to 2.7 Å [11]. These extended structures represent infinite chains where phosphanide ligands bridge lithium centers in a continuous network, with bond distance variations reflecting the geometric constraints imposed by the polymeric connectivity [11]. The coordination number of lithium in these polymeric structures ranges from 4 to 6, depending on the extent of solvent coordination and the specific geometric requirements of the extended lattice [11].
Table 1: Crystallographic Data for Lithium Diphenylphosphanide Complexes
| Complex | Structure Type | Li-P Bond Distance (Å) | P Coordination | Reference |
|---|---|---|---|---|
| (Me₂NCH₂CH₂)₂NMe₂ · LiPPh₂ (1) | Monomeric | 2.567(6) | Pyramidal | [3] |
| (Me₂NCH₂CH₂NMe₂ · LiPPh₂)₂ (2) | Dimeric | 2.61 (mean) | Distorted tetrahedral | [3] |
| [Li(12-crown-4)₂][Ph₂P] | Solvent-separated ion pair | N/A (separated) | Free anion | [8] |
| LiPPh₂(TMEDA) dimer | Discrete dimer | ~2.6 | Bridging | [11] |
| LiPPh₂(THF) polymer | One-dimensional chain polymer | ~2.5-2.6 | Bridging | [11] |
Solution-Phase Structural Dynamics
Multinuclear NMR Spectroscopic Investigations
Multinuclear NMR spectroscopy provides crucial insights into the solution-phase behavior and structural dynamics of lithium diphenylphosphanide complexes, revealing information that complements solid-state crystallographic data [3] [11] [16]. ³¹P NMR spectroscopy serves as a particularly sensitive probe for the coordination environment and aggregation state of the diphenylphosphanide ligand, with chemical shift values reflecting the electronic environment around the phosphorus nucleus [11] [16].
The ³¹P NMR chemical shift of lithium diphenylphosphanide in tetrahydrofuran solution appears at -22.3 ppm, indicating a specific electronic environment characteristic of lithium-coordinated diphenylphosphanide [16]. This chemical shift position reflects the electron-donating nature of the phosphanide ligand and its coordination to the electropositive lithium center [16]. Variable-temperature ³¹P NMR studies demonstrate that the solution-phase structures of both monomeric and dimeric complexes remain intact in aromatic solvents, though some dissociation of dimeric species into monomeric units becomes apparent under certain conditions [3].
⁷Li NMR spectroscopy provides complementary information about the lithium coordination environment and dynamics in solution [11]. The ⁷Li chemical shift at 1.48 ppm for the heterobimetallic complex LiK(PPh₂)₂(TMEDA)₂(THF) demonstrates the influence of mixed-metal coordination on the lithium electronic environment [11]. Comparative studies reveal that homometallic lithium complexes such as [LiPPh₂(TMEDA)]₂ exhibit ⁷Li chemical shifts at 1.16 ppm, indicating subtle but measurable differences in the lithium coordination environment between homo- and heterometallic species [11].
The formation of heterobimetallic complexes introduces additional complexity to the NMR spectroscopic behavior, as evidenced by the ³¹P chemical shift at -21.2 ppm for the LiK(PPh₂)₂(TMEDA)₂(THF) complex, which appears at an intermediate position between the homometallic lithium (-26.0 ppm) and potassium (-15.7 ppm) analogues [11]. This intermediate chemical shift position suggests rapid exchange processes or averaged electronic environments resulting from the mixed-metal coordination sphere [11].
Table 2: Multinuclear NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Solvent | Complex | Reference |
|---|---|---|---|---|
| ³¹P | -22.3 | THF | LiPPh₂ (THF) | [16] |
| ³¹P | -21.2 | Benzene-d₆ | LiK(PPh₂)₂(TMEDA)₂(THF) | [11] |
| ³¹P | -26.0 | THF | [LiPPh₂(TMEDA)]₂ | [11] |
| ⁷Li | 1.48 | Benzene-d₆ | LiK(PPh₂)₂(TMEDA)₂(THF) | [11] |
| ⁷Li | 1.16 | THF | [LiPPh₂(TMEDA)]₂ | [11] |
Diffusion-Ordered Spectroscopy (DOSY) Studies
Diffusion-Ordered Spectroscopy represents a powerful technique for determining the aggregation state and molecular size of lithium diphenylphosphanide complexes in solution, providing quantitative information about molecular dynamics that complements traditional NMR approaches [11] [18] [19]. DOSY experiments measure the diffusion coefficients of molecular species, which correlate inversely with molecular size and aggregation state, enabling discrimination between monomeric, dimeric, and higher-order aggregates [18] [19].
DOSY studies of the heterobimetallic complex LiK(PPh₂)₂(TMEDA)₂(THF) in deuterated toluene reveal a diffusion coefficient of 4.94 × 10⁻¹⁰ m²s⁻¹, which corresponds to an experimental molecular weight of 874 g mol⁻¹ [11]. This value represents an 18% increase compared to the theoretical molecular weight of the crystalline species (721 g mol⁻¹), suggesting additional solvation or alternative aggregation states in solution [11]. The enhanced molecular weight determined by DOSY likely reflects the coordination of additional tetrahydrofuran molecules to the potassium center, replacing the metal-π interactions observed in the solid state [11].
The retention of the lithium-potassium diphenylphosphanide core structure in solution has been confirmed through DOSY analysis, which demonstrates that the heterobimetallic framework remains intact under the experimental conditions [11]. This structural persistence indicates that the mixed-metal coordination provides sufficient stabilization to prevent dissociation into homometallic components, even in the presence of coordinating solvents [11]. The DOSY data suggest that the solution-phase structure likely corresponds to [(TMEDA)Li(μ-PPh₂)₂K(TMEDA)₂(THF)₃], where additional tetrahydrofuran coordination to potassium accounts for the observed molecular weight increase [11].
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
